molecular formula C9H20OSi B14613851 Silane, trimethyl[(1-methylenepentyl)oxy]- CAS No. 60585-82-2

Silane, trimethyl[(1-methylenepentyl)oxy]-

Cat. No.: B14613851
CAS No.: 60585-82-2
M. Wt: 172.34 g/mol
InChI Key: VLPIMARDMANELA-UHFFFAOYSA-N
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Description

Silane, trimethyl[(1-methylenepentyl)oxy]- is an organosilicon compound with the molecular formula C9H20OSi. This compound consists of a silane group bonded to a trimethyl group and a (1-methylenepentyl)oxy group. It is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[(1-methylenepentyl)oxy]- typically involves the reaction of trimethylsilane with an appropriate (1-methylenepentyl)oxy precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of Silane, trimethyl[(1-methylenepentyl)oxy]- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[(1-methylenepentyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: It can be reduced to form simpler silane derivatives.

    Substitution: The trimethyl and (1-methylenepentyl)oxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silane derivatives.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Silane, trimethyl[(1-methylenepentyl)oxy]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Silane, trimethyl[(1-methylenepentyl)oxy]- involves its interaction with various molecular targets. The compound can form stable bonds with oxygen and fluorine atoms, making it useful in applications requiring strong and durable chemical bonds. The pathways involved in its reactions include nucleophilic substitution and radical-mediated processes.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: A simpler silane compound with similar reactivity but lacking the (1-methylenepentyl)oxy group.

    Phenylsilane: Contains a phenyl group instead of the (1-methylenepentyl)oxy group, leading to different chemical properties.

    Trichlorosilane: A halogenated silane with distinct reactivity due to the presence of chlorine atoms.

Uniqueness

Silane, trimethyl[(1-methylenepentyl)oxy]- is unique due to the presence of the (1-methylenepentyl)oxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and stability.

Properties

CAS No.

60585-82-2

Molecular Formula

C9H20OSi

Molecular Weight

172.34 g/mol

IUPAC Name

hex-1-en-2-yloxy(trimethyl)silane

InChI

InChI=1S/C9H20OSi/c1-6-7-8-9(2)10-11(3,4)5/h2,6-8H2,1,3-5H3

InChI Key

VLPIMARDMANELA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)O[Si](C)(C)C

Origin of Product

United States

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